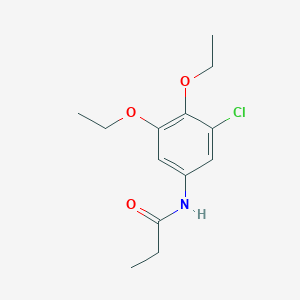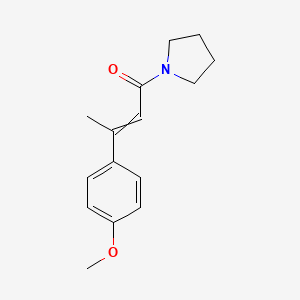
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale sulfonation and chlorination processes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the desired product. Safety measures would be crucial due to the handling of strong acids and chlorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with sulfonyl groups are often investigated for their potential as enzyme inhibitors or pharmaceutical agents. The presence of the amino and chloro groups could enhance its binding affinity to biological targets.
Industry
Industrially, sulfonyl compounds are used in the production of dyes, detergents, and other specialty chemicals. This compound could find applications in these areas due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group is known to form strong interactions with protein targets, while the amino and chloro groups could enhance specificity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-chlorobenzenesulfonic acid
- 2-Methyl-5-sulfamoylbenzenesulfonic acid
- 2-Chloro-5-aminobenzenesulfonic acid
Uniqueness
Compared to these similar compounds, 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid features a unique combination of functional groups that could confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the same aromatic ring, along with the sulfonyl groups, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90352-61-7 |
|---|---|
Molekularformel |
C13H12ClNO5S2 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
5-(2-amino-4-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-2-4-10(7-13(8)22(18,19)20)21(16,17)12-5-3-9(14)6-11(12)15/h2-7H,15H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
KOEGWBZEBRNCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)


methyl}benzoate](/img/structure/B14359060.png)










